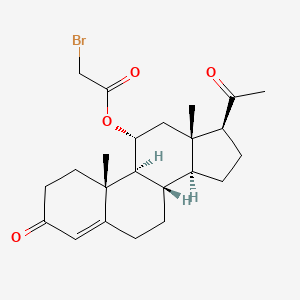

11alpha-Bromoacetoxyprogesterone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

11alpha-Bromoacetoxyprogesterone, also known as this compound, is a useful research compound. Its molecular formula is C23H31BrO4 and its molecular weight is 451.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antiprogestational Activity

11alpha-Bromoacetoxyprogesterone exhibits potent antiprogestational activity, which allows it to antagonize the effects of endogenous progesterone. This property is particularly useful in:

- Contraception : The compound can be utilized as a postcoital contraceptive, rendering the uterine environment hostile to implantation. It can also serve as a monthly contraceptive agent when used in conjunction with other medications like prostaglandins .

- Treatment of Hormonal Disorders : It is effective in managing conditions such as endometriosis and dysmenorrhea by regulating hormonal imbalances and inducing menstruation .

Cancer Treatment

The antiprogestational properties of this compound extend to oncology, where it has been studied for its potential in treating hormone-dependent cancers. Notable applications include:

- Breast Cancer : The compound has shown promise in inhibiting the growth of estrogen-insensitive breast cancer cells, similar to other steroidal compounds like mifepristone, which also exhibits antiproliferative effects on cancer cells .

- Endometrial and Ovarian Cancers : Its ability to bind to progesterone receptors makes it a candidate for slowing the growth of cancers characterized by these receptors .

Hormone Replacement Therapy

This compound can be incorporated into hormone replacement therapy regimens, particularly for postmenopausal women. Its role involves:

- Balancing Hormonal Levels : It can be administered alone or combined with estrogenic substances to alleviate symptoms associated with hormonal deficiencies .

- Management of Uterine Fibroids : The compound's antigestagenic properties may help in reducing the size and symptoms of uterine fibroids, offering an alternative treatment option to surgical interventions .

Research Applications

In addition to its therapeutic uses, this compound serves as a vital research tool in pharmacological studies:

- Mechanistic Studies : Researchers utilize this compound to explore the mechanisms of progesterone action and its antagonism, contributing to the understanding of steroid hormone signaling pathways .

- Development of New Therapies : Its unique properties are being investigated for the development of novel steroid derivatives that could offer improved efficacy and reduced side effects compared to existing treatments like mifepristone .

Data Summary Table

| Application Area | Specific Uses | Mechanism/Action |

|---|---|---|

| Contraception | Postcoital contraceptive, monthly contraception | Antagonizes progesterone effects |

| Cancer Treatment | Breast, endometrial, ovarian cancers | Inhibits growth via progesterone receptor binding |

| Hormone Replacement Therapy | Alleviating menopausal symptoms | Balances hormonal levels |

| Research Applications | Mechanistic studies, developing new therapies | Explores steroid hormone signaling |

Case Studies and Findings

- Endometriosis Management : A study demonstrated that administration of this compound resulted in significant reduction in endometrial tissue proliferation in animal models, indicating its potential use as a therapeutic agent for endometriosis management .

- Breast Cancer Inhibition : In vitro studies have shown that this compound effectively reduces cell viability in estrogen-insensitive breast cancer cell lines, suggesting its utility as an adjunct treatment in breast cancer therapy .

- Uterine Fibroid Reduction : Clinical trials indicated that patients treated with this compound experienced a notable decrease in fibroid size and associated symptoms over a specified treatment period .

特性

CAS番号 |

36049-50-0 |

|---|---|

分子式 |

C23H31BrO4 |

分子量 |

451.4 g/mol |

IUPAC名 |

[(8S,9S,10R,11R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl] 2-bromoacetate |

InChI |

InChI=1S/C23H31BrO4/c1-13(25)17-6-7-18-16-5-4-14-10-15(26)8-9-22(14,2)21(16)19(11-23(17,18)3)28-20(27)12-24/h10,16-19,21H,4-9,11-12H2,1-3H3/t16-,17+,18-,19+,21+,22-,23+/m0/s1 |

InChIキー |

NKQNWVOTGFLIDE-TZEHSYAMSA-N |

SMILES |

CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC(=O)CBr)C |

異性体SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)OC(=O)CBr)C |

正規SMILES |

CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC(=O)CBr)C |

同義語 |

11 alpha-bromoacetoxyprogesterone |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。